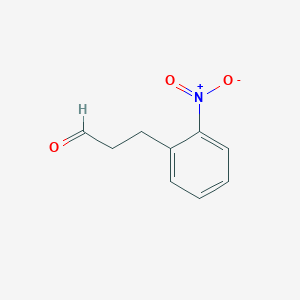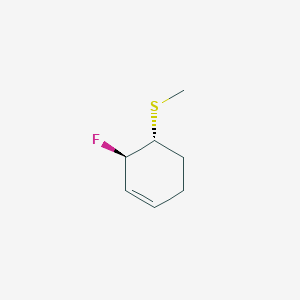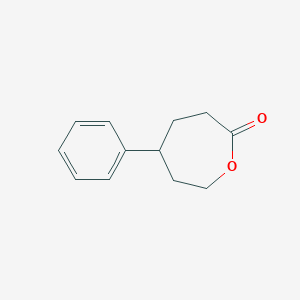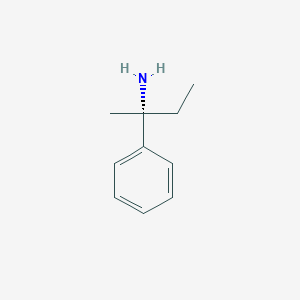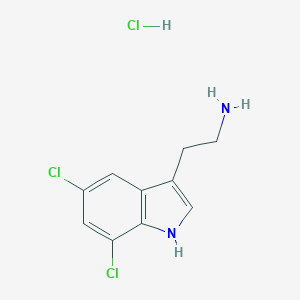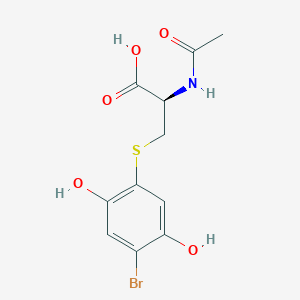
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.
作用機序
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.
生化学的および生理学的効果
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.
実験室実験の利点と制限
The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.
将来の方向性
For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.
合成法
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.
科学的研究の応用
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.
特性
CAS番号 |
126216-13-5 |
|---|---|
製品名 |
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone |
分子式 |
C11H12BrNO5S |
分子量 |
350.19 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
InChIキー |
BAWSSZXNXYCICI-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
その他のCAS番号 |
126216-13-5 |
同義語 |
2-bromo-5-(N-acetylcystein-S-yl)hydroquinone BMACHQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



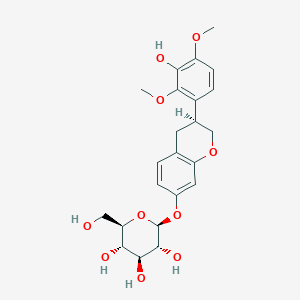
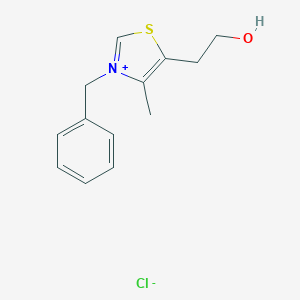
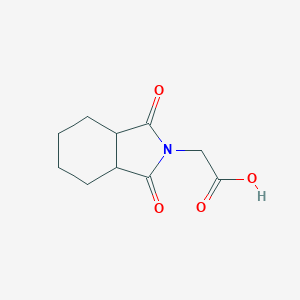
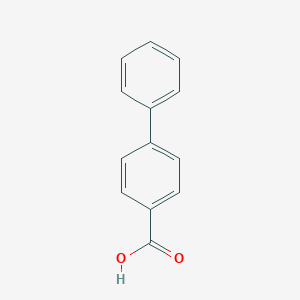
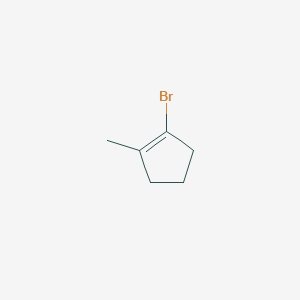
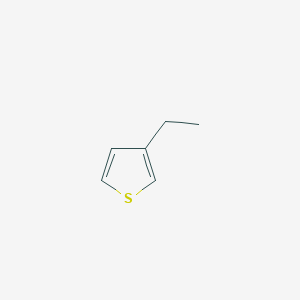
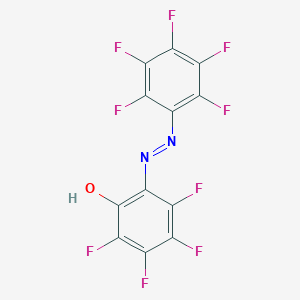
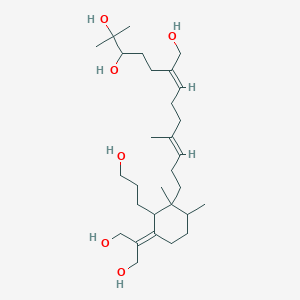
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
